
IMR687
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMR687 is a PDE9 inhibitor that slows or stops the hydrolysis of cGMP. This hydrolysis occurs in the caudate nucleus and cerebellum of the CNS, and thus, this compound can be regarded as a highly promising drug against Alzheimer's for improving memory.
Analyse Chemischer Reaktionen
PDE9 Enzyme Inhibition and Selectivity
IMR-687 selectively inhibits PDE9A isoforms (PDE9A1 and PDE9A2) with high potency, exhibiting IC₅₀ values of 8.19 nM and 9.99 nM , respectively. Its selectivity profile against other PDE isoforms is notable, with >800-fold specificity over PDE1A3 (IC₅₀ = 88.4 µM), PDE1B (8.48 µM), PDE1C (12.2 µM), and PDE5A2 (81.9 µM). Minimal inhibition was observed for 27 other PDEs, including PDE4 and PDE10 (Table 1) .
PDE Isoform | IC₅₀ (IMR-687) | Selectivity Ratio vs. PDE9A |
---|---|---|
PDE9A1 | 8.19 nM | 1 (reference) |
PDE1A3 | 88.4 µM | ~10,800 |
PDE5A2 | 81.9 µM | ~10,000 |
cGMP Elevation and HbF Induction
IMR-687 increases intracellular cGMP by blocking PDE9-mediated degradation, which activates signaling pathways promoting γ-globin expression. In vitro studies using K562 erythroleukemia cells demonstrated:
-
Dose-dependent HbF induction : 10 µM IMR-687 increased HbF by 4.6-fold compared to hydroxyurea (HU) at cytotoxic concentrations (Figure 1B) .
-
Lack of cytotoxicity : Unlike HU, IMR-687 did not reduce cell viability at therapeutic doses (Figure 1C) .
In SCD patient-derived CD34⁺ progenitors, IMR-687 increased HbF expression by >30% in erythroid cells, correlating with reduced red blood cell (RBC) sickling .
Reduction in Hemolysis and Oxidative Stress
IMR-687’s inhibition of RBC sickling and hemolysis was validated in Townes SCD mice:
-
Plasma free hemoglobin reduction : 55% decrease (vs. vehicle) at 30 mg/kg/day .
-
Nitric oxide (NO) bioavailability : Plasma nitrite levels increased 2.5-fold (1.39 mg/mL vs. 0.95 mg/mL in controls) due to reduced arginase activity (25% reduction in lung arginase) .
-
Oxidative stress markers : Lowered bilirubin and lactate dehydrogenase (LDH) activity indicated diminished hemolysis .
Anti-Vaso-Occlusive Effects
In hypoxia-reoxygenation models using HbSS-Townes mice, IMR-687 significantly reduced microvascular stasis:
-
Static venules after 1 h reoxygenation : 12% (30 mg/kg) vs. 33% (vehicle) .
-
Synergy with HU : Combination therapy (30 mg/kg IMR-687 + 100 mg/kg HU) reduced stasis to 7% (1 h) and 4% (4 h), outperforming monotherapies (Figure 4A–B) .
Comparative Efficacy with Hydroxyurea (HU)
Parameter | IMR-687 (30 mg/kg) | HU (100 mg/kg) |
---|---|---|
HbF induction | ++++ | ++ |
RBC sickling reduction | 55% | 40% |
Microvascular stasis | 12% | 13% |
Plasma nitrite levels | 1.39 mg/mL | 1.23 mg/mL |
++++ = high efficacy; ++ = moderate efficacy
Mechanistic Insights
-
cGMP-dependent pathways : PDE9A inhibition elevates cGMP, activating protein kinase G (PKG) to enhance γ-globin transcription via histone acetylation .
-
Anti-inflammatory effects : Reduced leukocyte activation and lung inflammation in SCD models .
IMR-687 represents a promising oral therapy for SCD, combining robust HbF induction, anti-sickling activity, and vaso-protective effects without the cytotoxicity of HU. Ongoing clinical trials will further validate its therapeutic potential .
Eigenschaften
CAS-Nummer |
1430840-90-6 |
---|---|
Molekularformel |
C21H26N6O2 |
Molekulargewicht |
394.48 |
IUPAC-Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-tetrahydropyran-4-yl-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
InChI-Schlüssel |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
SMILES |
O=C1C2=CN=C(C3CCOCC3)N2C=C(C4CN(CC5=NC=CC=N5)CC4C)N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IMR687; IMR-687; IMR 687 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.